Cas no 1203007-24-2 (N-(3-methyl-1,2-oxazol-5-yl)-2-{6-(morpholin-4-yl)pyrimidin-4-ylsulfanyl}acetamide)

N-(3-methyl-1,2-oxazol-5-yl)-2-{6-(morpholin-4-yl)pyrimidin-4-ylsulfanyl}acetamide is a heterocyclic compound featuring a pyrimidine core functionalized with a morpholine moiety and linked to a 3-methylisoxazole group via a thioacetamide bridge. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways. The presence of the morpholine ring enhances solubility and bioavailability, while the isoxazole and pyrimidine components contribute to binding affinity and selectivity. The thioether linkage offers stability and synthetic versatility. This compound is of interest for research applications in drug discovery, where its unique scaffold may enable the development of targeted therapeutics.
N-(3-methyl-1,2-oxazol-5-yl)-2-{6-(morpholin-4-yl)pyrimidin-4-ylsulfanyl}acetamide structure
1203007-24-2 structure
Product Name:N-(3-methyl-1,2-oxazol-5-yl)-2-{6-(morpholin-4-yl)pyrimidin-4-ylsulfanyl}acetamide
CAS No:1203007-24-2
MF:C14H17N5O3S
MW:335.381480932236
CID:5763139
PubChem ID:45503155
Update Time:2025-10-15

N-(3-methyl-1,2-oxazol-5-yl)-2-{6-(morpholin-4-yl)pyrimidin-4-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methyl-1,2-oxazol-5-yl)-2-{6-(morpholin-4-yl)pyrimidin-4-ylsulfanyl}acetamide
    • AKOS024517096
    • VU0519066-1
    • 1203007-24-2
    • N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide
    • N-(3-methyl-1,2-oxazol-5-yl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide
    • N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide
    • F5686-0027
    • Inchi: 1S/C14H17N5O3S/c1-10-6-13(22-18-10)17-12(20)8-23-14-7-11(15-9-16-14)19-2-4-21-5-3-19/h6-7,9H,2-5,8H2,1H3,(H,17,20)
    • InChI Key: XHMHVMJXULQEHP-UHFFFAOYSA-N
    • SMILES: S(CC(NC1=CC(C)=NO1)=O)C1=CC(=NC=N1)N1CCOCC1

Computed Properties

  • Exact Mass: 335.105
  • Monoisotopic Mass: 335.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 119A^2
  • XLogP3: 1.2

N-(3-methyl-1,2-oxazol-5-yl)-2-{6-(morpholin-4-yl)pyrimidin-4-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(3-methyl-1,2-oxazol-5-yl)-2-{6-(morpholin-4-yl)pyrimidin-4-ylsulfanyl}acetamide

N-(3-Methyl-1,2-Oxazol-5-Yl)-2-{6-(Morpholin-4-Yl)Pyrimidin-4-Ylsulfanyl}Acetamide: A Comprehensive Overview

In the realm of organic chemistry, the compound CAS No. 1203007-24-2, also known as N-(3-methyl-1,2-oxazol-5-yl)-2-{6-(morpholin-4-yl)pyrimidin-4-ylsulfanyl}acetamide, has emerged as a significant molecule of interest due to its unique structural properties and potential applications in various fields. This compound is a result of intricate molecular design, combining elements from heterocyclic chemistry and sulfur-containing functional groups. Its structure is characterized by a pyrimidine ring system, which is a six-membered aromatic ring with two nitrogen atoms, and an oxazole moiety, a five-membered ring containing oxygen and nitrogen atoms. The presence of a morpholine group further enhances its chemical versatility.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. The pyrimidin core in this compound is known to exhibit significant biological activity, making it a focal point for researchers exploring new drug candidates. Additionally, the oxazole group contributes to the molecule's stability and enhances its ability to interact with biological targets. The sulfur atom in the sulfanyl group plays a crucial role in modulating the compound's electronic properties and reactivity.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the preparation of the oxazole ring through cyclization reactions and the formation of the pyrimidine moiety via nucleophilic aromatic substitution or other similar methods. The introduction of the morpholine group requires precise control over reaction conditions to ensure optimal yields and purity. These synthetic strategies are aligned with current trends in green chemistry, emphasizing efficiency and sustainability.

From a pharmacological perspective, this compound has shown promising results in preliminary studies. Researchers have reported that it exhibits potent inhibitory activity against certain enzymes associated with inflammatory diseases and cancer. The presence of the morpholine group is believed to contribute significantly to its bioavailability and pharmacokinetic profile. Furthermore, computational studies using molecular docking techniques have revealed that this compound has the potential to bind effectively to key protein targets, suggesting its role as a lead compound in drug discovery.

In terms of applications, this compound holds potential in several areas beyond traditional pharmaceuticals. Its unique chemical structure makes it an attractive candidate for use in agrochemicals, where it could serve as an active ingredient in pesticides or herbicides. Additionally, its stability under various environmental conditions suggests that it could be utilized in industrial materials or as an additive in polymer formulations.

Looking ahead, ongoing research is focused on optimizing the synthesis process to enhance scalability and reduce production costs. Collaborative efforts between academic institutions and industry partners are expected to yield further insights into this compound's properties and applications. The integration of artificial intelligence (AI) tools into drug discovery pipelines is also being explored to accelerate the identification of novel analogs with improved efficacy and safety profiles.

In conclusion, N-(3-methyl-1,2-oxazol-5-yl)-2-{6-(morpholin-4-y l)pyrimidin -4 -y lsulf anyl}acetamide represents a cutting-edge molecule at the intersection of organic synthesis and medicinal chemistry. Its structural complexity and diverse functional groups make it a valuable asset for advancing scientific research across multiple disciplines. As our understanding of its properties continues to grow, so too does its potential to contribute meaningfully to both academic advancements and industrial innovations.

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